molecular formula C8H4F6O B1329299 3,5-Bis(trifluoromethyl)phenol CAS No. 349-58-6

3,5-Bis(trifluoromethyl)phenol

Cat. No. B1329299
CAS RN: 349-58-6
M. Wt: 230.11 g/mol
InChI Key: ODSXJQYJADZFJX-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenol is a chemical compound that has been the subject of various studies due to its unique properties and potential applications. It is characterized by the presence of two trifluoromethyl groups attached to a phenol moiety, which significantly influences its chemical behavior and utility in different reactions and material synthesis.

Synthesis Analysis

The synthesis of derivatives of 3,5-bis(trifluoromethyl)phenol has been explored in several studies. For instance, sulfones derived from 3,5-bis(trifluoromethyl)phenol have been used in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds. These sulfones are prepared through an alkylation/oxidation sequence from commercially available thiophenol and have shown good yields and stereoselectivities in reactions with aldehydes . Another study reports the synthesis of a novel fluorinated aromatic diamine monomer derived from 3,5-bis(trifluoromethyl)phenol, which is used to create a series of fluorine-containing polyimides with excellent solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,5-bis(trifluoromethyl)phenol unit has been investigated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, expanded porphyrins with 3,5-bis(trifluoromethyl)phenyl substituents have been synthesized, and their structures were elucidated using NMR and mass spectrometry, revealing insights into their optical and electrochemical properties . Similarly, the molecular geometry of a phthalonitrile derivative was studied using both experimental techniques and computational methods, providing a detailed understanding of its structure .

Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenol moiety participates in various chemical reactions. It has been incorporated into phthalocyanines, which are compounds with interesting photophysical and photochemical properties. These phthalocyanines show potential as photosensitizers for applications like photodynamic therapy10. Additionally, the compound has been used in regioselective cyclization reactions to synthesize functionalized phenols, demonstrating its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 3,5-bis(trifluoromethyl)phenol are notable. For instance, fluorinated polyimides based on this moiety exhibit high solubility, good thermal stability, low dielectric constants, and low water uptake, making them suitable for various industrial applications . The photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups have been thoroughly investigated, revealing their potential as efficient photosensitizers10.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3,5-Bis(trifluoromethyl)phenol is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Synthesis of Trifluoromethylpyridines

  • Scientific Field: Agrochemical and Pharmaceutical Industries
  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, synthesized using 3,5-Bis(trifluoromethyl)phenol, are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The article provides an overview of the synthesis and applications of TFMP and its derivatives .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Extraction of Aluminium and Gallium

  • Scientific Field: Material Science
  • Application Summary: 3,5-Bis(trifluoromethyl)phenol (BTMP) has been used as a hydrogen donor in the synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Preparation of Antiglaucoma Agent

  • Scientific Field: Ophthalmology
  • Application Summary: 3-(Trifluoromethyl)phenol, which is structurally similar to 3,5-Bis(trifluoromethyl)phenol, has been used in the preparation of travoprost, an antiglaucoma agent .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

3,5-Bis(trifluoromethyl)phenol is classified as an irritant. It can cause skin and eye irritation. It is recommended to avoid dust formation, not to get it in eyes, on skin, or on clothing, and not to breathe its dust, vapor, mist, or gas .

Future Directions

3,5-Bis(trifluoromethyl)phenol has potential applications in the development of new antibiotics to tackle antibiotic-resistant bacterial infections. For instance, it has been used in the synthesis of pyrazole derivatives that have shown potent growth inhibitory effects against drug-resistant bacteria .

properties

IUPAC Name

3,5-bis(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSXJQYJADZFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188454
Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol
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Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenol

CAS RN

349-58-6
Record name 3,5-Bis(trifluoromethyl)phenol
Source CAS Common Chemistry
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Record name 3,5-Bis(trifluoromethyl)phenol
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Record name 349-58-6
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Record name alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol
Source EPA DSSTox
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Record name α,α,α,α',α',α'-hexafluoro-3,5-xylenol
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Record name 3,5-BIS(TRIFLUOROMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
H Imura, T Namai, K Ishimori, S Hayashi… - Bulletin of the …, 2005 - journal.csj.jp
The synergistic extraction of aluminium(III) and gallium(III) with 2,4-pentanedione (Hacac) in heptane from a weakly acidic solution was investigated in the presence of 3,5-bis(…
Number of citations: 11 www.journal.csj.jp
HM Schoffeleers, JCJF Tacx, JA Kingma, I Vulić - Polymer, 1993 - Elsevier
Determining η sp c as a function of time has been used to investigate rates of dissolution and stabilities of solutions of liquid-crystalline polyesters (LCPs). The dissolution behaviour of …
Number of citations: 6 www.sciencedirect.com
R Krishnan, A Parthiban - European Polymer Journal, 2018 - Elsevier
Octafluorocyclopentene (OFCP) undergoes multiple substitutions with nucleophiles derived from phenols in a stepwise manner. The vinylic fluorine atoms at 1 and 5-positions …
Number of citations: 6 www.sciencedirect.com
DH Read, KE Achyuthan, CS Fix, RP Manginell… - Analytical …, 2019 - Springer
We describe for the first time hydrogen bonded acid (HBA) polymer, poly{methyl[3-(2-hydroxyl, 4,6-bistrifluoromethyl)- phenyl]propylsiloxane}, (DKAP), as stationary phase for gas …
Number of citations: 3 link.springer.com
R Krishnan, A Parthiban - Journal of Polymer Research, 2013 - Springer
Novel semifluorinated poly(arylene ether) copolymers are prepared by aromatic nucleophilic substitution reactions between 4-phenoxy-2,3,5,6-tetrafluorobenzonitrile and various …
Number of citations: 8 link.springer.com
DA Alonso, M Fuensanta, C Nájera… - The Journal of Organic …, 2005 - ACS Publications
3,5-Bis(trifluoromethyl)phenyl (BTFP) sulfones 7 have been employed in the Julia−Kocienski olefination reaction with carbonyl compounds. Sulfones 7 are readily prepared in high …
Number of citations: 85 pubs.acs.org
JA Rosso, S Criado, SG Bertolotti, PE Allegretti… - Photochemical & …, 2003 - Springer
The oxidation kinetics and mechanism of the phenolic derivatives of α,α,α-trifluorotoluene, 2-trifluoromethylphenol, 3-trifluoromethylphenol (3-TFMP), 4-trifluoromethylphenol and 3,5-bis(…
Number of citations: 4 link.springer.com
DA Alonso, C Nájera, M Varea - Tetrahedron letters, 2004 - Elsevier
The reaction between carbanions derived from alkyl 3,5-bis(trifluoromethyl)phenyl sulfones and aldehydes, affords with good yields and stereoselectivities the corresponding 1,2-…
Number of citations: 80 www.sciencedirect.com
R Krishnan, A Parthiban - Journal of Fluorine Chemistry, 2014 - Elsevier
Functional aryl ethers bearing mono- and di-substituted azo compounds, allyl functionalities, vinyl phenyl moieties, trifluoromethyl (single bondCF 3 ) groups, etc. were prepared by …
Number of citations: 8 www.sciencedirect.com
A Ohashi, C Ebihara, H Imura - Solvent extraction research and …, 2006 - cir.nii.ac.jp
… Synergistic Extraction of Aluminium 3 and Gallium 3 with 8 Quinolinol and 3 5 Bis trifluoromethyl phenol into Heptane …
Number of citations: 6 cir.nii.ac.jp

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